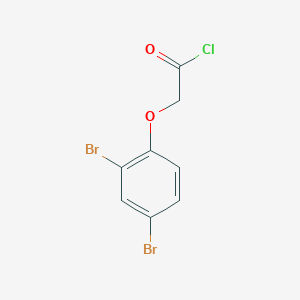

(2,4-Dibromophenoxy)acetyl chloride

Description

Significance of Acyl Chlorides as Activated Carboxylic Acid Derivatives in Contemporary Chemical Research

Acyl chlorides, also known as acid chlorides, are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. libretexts.orgnih.gov This substitution dramatically enhances the reactivity of the carbonyl carbon, transforming the relatively placid carboxylic acid into a highly reactive electrophile. libretexts.orgstudymind.co.uk The high reactivity of acyl chlorides makes them indispensable reagents in contemporary chemical research for several key reasons.

Primarily, they serve as "activated" forms of carboxylic acids. researchgate.net Many desirable reactions, such as the formation of esters and amides, are equilibrium processes that can be unfavorable or require harsh conditions when starting from the parent carboxylic acid. researchgate.net By converting the carboxylic acid to an acyl chloride, these transformations become rapid, often exothermic, and essentially irreversible, leading to high yields of the desired products. amazonaws.com

The versatility of acyl chlorides allows for their participation in a wide array of synthetic transformations. They are cornerstone reagents for:

Esterification: Reacting with alcohols and phenols to form esters, a fundamental linkage in many natural products and synthetic materials. rsc.org

Amidation: Reacting with ammonia (B1221849) and primary or secondary amines to produce primary, secondary, and tertiary amides, respectively. The amide bond is the key linkage in peptides and proteins. chemistrysteps.com

Friedel-Crafts Acylation: Introducing an acyl group onto an aromatic ring, a powerful method for the synthesis of aromatic ketones. studymind.co.ukunizin.org

Anhydride Formation: Reacting with carboxylate salts to generate both symmetrical and mixed acid anhydrides. chemistrysteps.com

Ketone Synthesis: Controlled reaction with organometallic reagents, such as Gilman reagents (lithium dialkylcuprates), can yield ketones. chemistrysteps.com

This broad spectrum of reactivity makes acyl chlorides crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgcas.org

General Overview of the Reactivity Profile of Acyl Chlorides

The heightened reactivity of acyl chlorides is a direct consequence of their electronic structure. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which makes the carbonyl carbon significantly electron-deficient and thus highly susceptible to attack by nucleophiles. libretexts.org

The primary reaction mechanism for acyl chlorides is nucleophilic acyl substitution , which generally proceeds via an addition-elimination pathway. libretexts.orgyoutube.com

The general mechanism involves two key stages:

Nucleophilic Addition: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. youtube.com

Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is expelled. A subsequent deprotonation of the nucleophilic group by a base (often another molecule of the nucleophile or an added non-nucleophilic base) yields the final product and a molecule of hydrogen chloride. libretexts.orgyoutube.com

The reactivity of acyl chlorides with various nucleophiles generally follows this order: Amines > Alcohols > Water > Carboxylates

This high reactivity necessitates careful handling; for instance, acyl chlorides react vigorously with water in a process called hydrolysis to revert to the corresponding carboxylic acid and produce corrosive hydrogen chloride gas. libretexts.org This reaction is typically a nuisance to be avoided during synthesis and storage, requiring anhydrous (dry) conditions. chemistrysteps.com

Contextualization of (2,4-Dibromophenoxy)acetyl Chloride within Substituted Aryloxyacetyl Chloride Chemistry

This compound belongs to the class of aryloxyacetyl chlorides, which are characterized by an aryloxy group (Ar-O-) attached to the acetyl chloride moiety. The specific structure of this compound is detailed in the table below.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 16738-07-1 |

| Molecular Formula | C₈H₅Br₂ClO₂ |

| Molar Mass | 328.39 g/mol |

Data sourced from ChemBK. chemistrysteps.com

The chemistry of substituted aryloxyacetyl chlorides is of significant interest, as these compounds are precursors to a wide range of biologically active molecules, including herbicides and pharmaceuticals. rsc.orgunizin.org For example, the closely related compound (2,4-Dichlorophenoxy)acetyl chloride is a key intermediate in the synthesis of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). rsc.org

Research into the reactivity of substituted aryloxyacetyl chlorides has revealed complex reaction pathways. A notable study on the interaction of substituted aryloxyacetyl chlorides with aluminium chloride in benzene (B151609) demonstrated that the outcome is highly dependent on the nature of the substituents on the aromatic ring. rsc.org The reaction can proceed through several competing pathways:

Intermolecular Acylation: The aryloxyacetylium ion can acylate the benzene solvent in a classic Friedel-Crafts reaction.

Intramolecular Acylation (Cyclisation): If the substituents on the aryloxy ring are electron-releasing, they can facilitate intramolecular cyclisation to form a benzofuran-3(2H)-one.

Decarbonylation and Alkylation: The aryloxyacetylium ion can lose carbon monoxide (decarbonylation) to form an aryloxymethyl cation, which can then alkylate the solvent. rsc.org

In the specific case of this compound, the two bromine atoms on the phenyl ring are electron-withdrawing. Based on the principles from the aforementioned study, these deactivating groups would be expected to disfavor the decarbonylation and intramolecular cyclisation pathways. rsc.org Consequently, intermolecular acylation reactions are likely to be the predominant pathway when reacting with an aromatic substrate under Friedel-Crafts conditions. The electron-withdrawing nature of the bromine atoms would increase the electrophilicity of the acyl chloride carbon, potentially enhancing its reactivity towards strong nucleophiles in standard addition-elimination reactions.

The synthesis of such compounds typically involves the reaction of the corresponding substituted phenol (B47542) (in this case, 2,4-dibromophenol) with chloroacetyl chloride or the chlorination of the corresponding aryloxyacetic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgnih.gov These aryloxyacetyl chloride intermediates are then used to create a diverse array of derivatives, such as phenoxy acetamides, which have been investigated for a range of pharmacological activities, including anticancer and antibacterial properties. unizin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dibromophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2ClO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJOJUXBOIRTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566867 | |

| Record name | (2,4-Dibromophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16738-07-1 | |

| Record name | 2-(2,4-Dibromophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dibromophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 2,4 Dibromophenoxy Acetyl Chloride

Classical Preparative Methods from Corresponding Carboxylic Acids

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For aryloxyacetic acids like (2,4-Dibromophenoxy)acetic acid, traditional methods involving common chlorinating agents remain prevalent.

Utilization of Thionyl Chloride in the Synthesis of Aryloxyacetyl Chlorides

Thionyl chloride (SOCl₂) is a widely employed reagent for the synthesis of acyl chlorides from carboxylic acids. wikipedia.orgcommonorganicchemistry.comchemistrysteps.comchemguide.co.uk This method is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.uklibretexts.org The reaction involves the conversion of the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by a chloride ion. chemistrysteps.com

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This approach is applicable to a wide range of carboxylic acids, including aryloxyacetic acids, to produce their corresponding acyl chlorides.

Reaction Conditions and Yield Optimization in Acid Chloride Formation

The reaction between a carboxylic acid and thionyl chloride is often catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgstudy.com The conditions typically involve stirring the carboxylic acid in neat thionyl chloride, sometimes at reflux for several hours. commonorganicchemistry.com Alternatively, a solvent such as acetonitrile may be used. commonorganicchemistry.com The low boiling point of thionyl chloride (76 °C) allows for its easy removal from the reaction mixture. wikipedia.org

For optimal yields, pyridine (B92270) is sometimes added to the reaction mixture. Pyridine acts as a base to neutralize the HCl produced, which can prevent unwanted side reactions and drive the reaction to completion. researchgate.net The choice of solvent and the presence of a catalyst are critical factors that can be adjusted to optimize the yield and purity of the final acyl chloride product.

| Reagent | Catalyst/Additive | Typical Conditions | Advantages |

| Thionyl chloride (SOCl₂) | N,N-dimethylformamide (DMF) | Neat or with a solvent, often at reflux | Gaseous byproducts simplify purification |

| Thionyl chloride (SOCl₂) | Pyridine | Varies | Neutralizes HCl, can improve yield |

| Phosphorus(V) chloride (PCl₅) | None | Cold reaction | Effective but produces solid byproducts |

| Phosphorus(III) chloride (PCl₃) | None | Less vigorous than PCl₅ | Milder reaction conditions |

Emerging Synthetic Strategies for Acyl Halides

While classical methods are effective, research continues to focus on developing more efficient, selective, and environmentally friendly approaches to acyl chloride synthesis.

Application of Novel Chlorinating Agents and Promoters in Acyl Chloride Generation

Recent advancements have introduced a variety of new reagents for the chlorination of carboxylic acids. For instance, the combination of a tertiary amine base and 3,3-dichlorocyclopropenes can rapidly convert carboxylic acids to their corresponding acyl chlorides via aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org Another novel method employs chloro tropylium chloride, which facilitates the generation of acyl chlorides from carboxylic acids under very mild conditions through activation by the aromatic tropylium cation. organic-chemistry.org

The use of α,α-dichlorodiphenylmethane with an iron(III) chloride catalyst also provides a mild and high-yielding method for producing acyl chlorides. organic-chemistry.org These newer reagents often offer advantages in terms of milder reaction conditions and improved selectivity for sensitive substrates. organic-chemistry.org

| Novel Reagent System | Activation Mechanism | Key Advantages |

| 3,3-Dichlorocyclopropenes / Tertiary amine | Aromatic cation-activated substitution | Rapid conversion, mild conditions |

| Chloro tropylium chloride | Aromatic tropylium cation activation | Very mild reaction conditions |

| α,α-Dichlorodiphenylmethane / FeCl₃ | Catalytic | High yields, mild conditions |

| Trichlorotriazine (TCT) / N-formylpyrrolidine (FPyr) | Lewis base catalysis | Cost-effective, good waste-balance |

Environmentally Benign and Catalytic Approaches to Acyl Chloride Synthesis

A significant trend in modern organic synthesis is the development of "green" chemical processes that minimize waste and avoid hazardous reagents. tandfonline.com In the context of acyl chloride synthesis, this has led to the exploration of catalytic methods and the use of less toxic chlorinating agents.

Chemical Reactivity and Derivatization Strategies Via 2,4 Dibromophenoxy Acetyl Chloride

Nucleophilic Acyl Substitution Reactions: Fundamental Transformations

The most characteristic reactions of (2,4-Dibromophenoxy)acetyl chloride involve the substitution of the chloride, which is an excellent leaving group, by various nucleophiles. chemguide.co.uklibretexts.org This reactivity forms the basis for creating diverse libraries of compounds, including esters and amides, through a well-established addition-elimination mechanism. chemguide.co.uklibretexts.org The process begins with the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion to yield the final substituted product. libretexts.org

Esterification Reactions: Formation of Aryloxyacetate Esters

This compound readily reacts with alcohols and phenols in esterification reactions to produce the corresponding aryloxyacetate esters. This transformation is typically rapid and often highly exothermic. libretexts.org The reaction of the acyl chloride with an alcohol, such as ethanol, proceeds readily to form the corresponding ethyl ester, in this case, (2,4-dibromo-phenoxy)-acetic acid ethyl ester. sigmaaldrich.com

The general procedure involves the addition of the acyl chloride to the alcohol, which can act as both the nucleophile and, if used in excess, the solvent. To neutralize the hydrogen chloride byproduct that is formed, a non-nucleophilic base like pyridine (B92270) is often included in the reaction mixture. nih.gov The synthesis of esters from acyl chlorides is advantageous because the reaction is essentially irreversible, unlike the equilibrium-limited Fischer esterification of carboxylic acids. libretexts.org This methodology is applicable to a wide range of primary and secondary alcohols.

While specific research on the esterification of this compound is limited, extensive studies on the analogous 2,4-dichlorophenoxyacetic acid have led to the synthesis of numerous esters, including the isopropyl ester and the 2-ethylhexyl ester, highlighting the general utility of this reaction class for halogenated phenoxyacetyl compounds. nist.govnist.govca.gov

Table 1: Examples of Aryloxyacetate Ester Formation

| Acyl Chloride/Acid | Nucleophile | Product |

|---|---|---|

| This compound | Ethanol | (2,4-dibromo-phenoxy)-acetic acid ethyl ester sigmaaldrich.com |

| (2,4-Dichlorophenoxy)acetic acid | Isopropanol | (2,4-Dichlorophenoxy)acetic acid isopropyl ester nist.gov |

Amidation Reactions: Synthesis of N-Substituted Aryloxyacetamides

The reaction of this compound with primary or secondary amines yields N-substituted (2,4-dibromophenoxy)acetamides. This amidation reaction is generally very facile and often proceeds violently if not controlled, due to the high reactivity of both the acyl chloride and the amine nucleophile. nist.gov The reaction mechanism follows the same nucleophilic addition-elimination pathway as esterification. researchgate.net

Typically, the reaction is carried out by adding the acyl chloride to a solution of the amine. Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the liberated hydrogen chloride, forming an ammonium (B1175870) salt. nist.gov Alternatively, one equivalent of the amine can be used in the presence of an alternative base, such as triethylamine (B128534) or pyridine. nih.gov

This method is a cornerstone for the synthesis of amides, providing a high-yielding and broadly applicable route. nih.govnih.gov For example, similar chloroacetyl chlorides are readily reacted with aminopyrimidine derivatives to form the corresponding acetamides in good yields. erciyes.edu.tr This highlights the expected reactivity of this compound toward a diverse range of amine nucleophiles to generate complex amide products. masterorganicchemistry.com

Formation of Acyl Cyanides from Acyl Chlorides

While not specifically documented for this compound, acyl chlorides can be converted to acyl cyanides. This transformation is a standard organic reaction that involves treating the acyl chloride with a cyanide salt, such as sodium or copper(I) cyanide. The cyanide ion acts as the nucleophile, displacing the chloride from the acyl group. This reaction provides access to acyl cyanides, which are themselves useful synthetic intermediates.

Electrophilic Reactions Involving the Acyl Chloride Moiety

Beyond its role as an acylating agent in substitution reactions, the acyl chloride moiety can also participate in electrophilic reactions, most notably the Friedel-Crafts acylation.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.org The reaction involves treating an aromatic compound with an acyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comsigmaaldrich.comlibretexts.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the formation of a highly electrophilic acylium ion. sigmaaldrich.comkhanacademy.org This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form a ketone. libretexts.org

When using this compound as the acylating agent, the reaction would introduce the entire (2,4-dibromophenoxy)acetyl group onto a suitable aromatic substrate. The product of such a reaction would be an aryl ketone bearing the (2,4-dibromophenoxy)methyl substituent.

It is important to note that the aromatic ring of the this compound itself is highly deactivated by the two electron-withdrawing bromine atoms and the phenoxyacetyl group. Therefore, it is unlikely to undergo self-acylation or participate in intermolecular Friedel-Crafts reactions. The reaction is generally limited to electron-rich or unactivated aromatic substrates. sigmaaldrich.com

Table 2: Key Components of Friedel-Crafts Acylation

| Component | Role | Example |

|---|---|---|

| Aromatic Substrate | Nucleophile | Benzene (B151609), Toluene |

| Acyl Chloride | Electrophile Precursor | This compound |

Selective Acylation of Polyfunctionalized Substrates

In substrates containing multiple nucleophilic functional groups, this compound can be used for selective acylation based on the differing nucleophilicity of the functional groups. Amines are generally more potent nucleophiles than alcohols or phenols. chemguide.co.uk Consequently, in a molecule containing both an amino group and a hydroxyl group, the amino group will typically react preferentially with the acyl chloride to form an amide, leaving the hydroxyl group intact, especially under controlled conditions (e.g., low temperature).

This chemoselectivity allows for the targeted modification of complex molecules. For instance, the acylation of an aminophenol with this compound would be expected to yield the N-acylated product predominantly over the O-acylated product. This principle is fundamental in the protection of functional groups and the stepwise synthesis of intricate molecular architectures.

Reaction Mechanisms of Acyl Transfer and Electrophilicity

This compound is an acyl chloride, a class of organic compounds characterized by the functional group -CO-Cl. drugbank.com Its chemical behavior is dominated by the high reactivity of this group, which serves as an efficient acyl transfer agent. The core of this reactivity lies in the pronounced electrophilic nature of the carbonyl carbon, making it a primary target for a wide array of nucleophiles. libretexts.orgmsu.edu

The carbon atom in the acetyl chloride group is bonded to two highly electronegative atoms: oxygen and chlorine. libretexts.org Both atoms strongly withdraw electron density from the carbon, inducing a significant partial positive charge (δ+). This electron deficiency renders the carbonyl carbon highly susceptible to attack by electron-rich species (nucleophiles). libretexts.orgmsu.edu

The principal mechanism through which this compound reacts is nucleophilic acyl substitution. This is not a single-step process but rather a two-stage mechanism known as nucleophilic addition-elimination. libretexts.orglibretexts.org

Table 1: General Mechanism of Nucleophilic Acyl Substitution

| Stage | Description |

|---|---|

| 1. Nucleophilic Addition | A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon. The pi bond of the C=O group breaks, and the electrons are pushed onto the electronegative oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.orglibretexts.org |

| 2. Elimination | The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion is expelled as it is a good leaving group. libretexts.orglibretexts.org The positively charged nucleophilic atom is then deprotonated (often by the expelled chloride ion) to yield the final substituted product and hydrogen chloride. libretexts.org |

This fundamental mechanism allows for the synthesis of a variety of derivatives by reacting this compound with different nucleophiles. These reactions are typically rapid and exothermic. libretexts.org

Esterification: Reaction with alcohols (R'-OH) yields the corresponding esters. The oxygen atom of the alcohol acts as the nucleophile. libretexts.org

Amidation: Reaction with ammonia (B1221849), primary amines, or secondary amines produces amides. The nitrogen atom in these molecules serves as the nucleophile. libretexts.org

Hydrolysis: Reaction with water leads to the formation of the parent (2,4-Dibromophenoxy)acetic acid. ontosight.ai This reaction highlights the compound's sensitivity to moisture.

The electrophilic character of this compound is further harnessed in reactions such as the Friedel-Crafts acylation. In the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), the acyl chloride can form a highly reactive acylium ion. chemguide.co.uk This powerful electrophile can then attack an aromatic ring, substituting a hydrogen atom and attaching the (2,4-dibromophenoxy)acetyl group. chemguide.co.uk

Table 2: Illustrative Derivatization Reactions

| Nucleophile | Reagent Class | Product Class | General Product Structure |

|---|---|---|---|

| Water | H₂O | Carboxylic Acid | (2,4-Dibromophenoxy)acetic acid |

| Alcohol | R'-OH | Ester | (2,4-Dibromophenoxy)acetate |

| Ammonia | NH₃ | Primary Amide | (2,4-Dibromophenoxy)acetamide |

| Primary Amine | R'-NH₂ | Secondary Amide | N-R'-(2,4-Dibromophenoxy)acetamide |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2,4-Dibromophenoxy)acetic acid |

| (2,4-Dibromophenoxy)acetamide |

| N-R'-(2,4-Dibromophenoxy)acetamide |

| N,N-R'₂-(2,4-Dibromophenoxy)acetamide |

| (2,4-Dibromophenoxy)acetate |

| Acyl chloride |

| Aluminum chloride |

| Ammonia |

| Hydrogen chloride |

Application of 2,4 Dibromophenoxy Acetyl Chloride As a Key Synthetic Intermediate

Building Block for Complex Organic Molecular Architectures

The primary utility of (2,4-Dibromophenoxy)acetyl chloride in organic synthesis is its function as a bifunctional building block. The acyl chloride group provides a reactive handle for covalent bond formation, while the dibromophenoxy portion of the molecule constitutes a stable, rigid scaffold that can be incorporated into a larger molecular architecture.

The high reactivity of the acyl chloride allows it to readily participate in acylation reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. libretexts.orgchemguide.co.uk For example, in the synthesis of complex amides, the nitrogen atom of a primary or secondary amine will attack the electrophilic carbonyl carbon of the acetyl chloride. libretexts.orgchemguide.co.uk This reaction, often carried out under Schotten-Baumann conditions, proceeds via a nucleophilic addition-elimination mechanism to form a stable amide bond, releasing hydrogen chloride as a byproduct. youtube.comshout.education The hydrogen chloride is typically neutralized by adding a base or using a second equivalent of the amine. stackexchange.com

This fundamental transformation enables chemists to link the (2,4-dibromophenoxy)acetyl unit to other complex molecular fragments, which may contain additional functional groups or stereocenters. The dibromophenyl ring itself can be a site for further chemical modification, for instance, through cross-coupling reactions, although its primary role is often to impart specific steric and electronic properties to the final molecule. The presence of two bromine atoms offers potential for subsequent regioselective functionalization, adding another dimension to its utility in building complex structures.

Precursor in the Synthesis of Derivatives with Targeted Chemical Properties

This compound is an ideal precursor for creating derivatives with specific, tailored properties for applications in medicinal chemistry and materials science. By carefully selecting the nucleophile to be reacted with the acetyl chloride, chemists can systematically modify the physicochemical properties of the resulting molecule.

For instance, reacting this compound with a library of diverse amines leads to a corresponding library of N-substituted amides. libretexts.orgchemguide.co.uk The properties of these amides, such as solubility, lipophilicity, and biological activity, are directly influenced by the nature of the substituent introduced from the amine. This strategy is commonly employed in drug discovery to explore the structure-activity relationship (SAR) of a particular chemical scaffold. The (2,4-dibromophenoxy) group provides a constant, lipophilic core, while the variable amine component allows for the fine-tuning of interactions with biological targets. A similar approach can be taken using alcohols or thiols to generate libraries of esters and thioesters, respectively.

The synthesis of piperazinyl amides of biologically active molecules, such as 18β-glycyrrhetinic acid, has been achieved using acyl chloride intermediates. nih.gov This highlights a general strategy where a core molecule is first converted to an acyl chloride and then reacted with a nucleophile like piperazine (B1678402) to introduce a new functional handle for further derivatization or to modulate biological activity. nih.gov This approach could be readily applied to this compound to generate novel compounds for biological evaluation.

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry Approaches

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies used to rapidly generate large collections of structurally diverse small molecules for high-throughput screening. nih.gov The goal of DOS is to efficiently synthesize molecules with a wide range of different scaffolds and stereochemistry, thereby exploring new regions of chemical space. nih.gov

This compound is well-suited for these approaches due to the high reactivity and reliability of its acyl chloride group. Acyl chlorides are frequently used as building blocks in combinatorial synthesis because their reactions tend to be high-yielding and proceed under mild conditions, which is essential for the automated, parallel synthesis techniques used to build chemical libraries. chemguide.co.uk

In a typical combinatorial approach, this compound could be dispensed into an array of reaction vessels, with each vessel containing a different nucleophile (e.g., a unique amine or alcohol). The resulting parallel reactions would generate a library of amides or esters, with each member possessing the common (2,4-dibromophenoxy)acetyl core but a unique "appendage" from the nucleophile. This allows for the creation of appendage diversity around a central scaffold. mdpi.com This method enables the efficient production of hundreds or thousands of related but structurally distinct compounds, significantly increasing the probability of discovering molecules with desired biological or material properties.

Structural Modifications and Derivatization Beyond the Acyl Chloride Functionality

Synthesis and Investigation of Brominated Phenoxyacetic Acid Derivatives

The synthesis of brominated phenoxyacetic acid derivatives is a focal point of research, driven by the diverse biological activities exhibited by this class of compounds. Phenoxyacetic acid itself serves as a versatile scaffold for the development of new therapeutic agents. nih.gov The core structure is typically synthesized through the reaction of a phenol (B47542) with chloroacetic acid in the presence of a base. nih.gov This foundational reaction allows for the introduction of various substituents on the phenyl ring, including bromine atoms, to modulate the compound's properties.

Systematic Variation of the Acetamide (B32628) Moiety

For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs have been synthesized and evaluated. nih.gov These studies have revealed that the introduction of halogen atoms, such as bromine, can enhance certain biological activities. nih.gov The systematic approach allows for the establishment of structure-activity relationships, guiding the design of more potent and selective compounds.

The synthesis of these derivatives often involves reacting the corresponding phenoxyacetic acid with an appropriate amine. For example, novel phenoxy acid hydrazides have been prepared and subsequently evaluated for their biological properties. nih.gov This highlights the versatility of the phenoxyacetic acid scaffold in generating a wide array of derivatives with varied functional groups.

Exploration of Ether and Other Functional Group Analogues

Beyond the acetamide group, the exploration of other functional group analogues, particularly ether linkages, has been a subject of study. The Williamson ether synthesis is a classical and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. youtube.com This reaction proceeds via an SN2 mechanism and is effective for creating a wide range of ether structures. youtube.comyoutube.com

In the context of phenoxyacetic acid derivatives, this could involve modifying the ether linkage itself or introducing additional ether groups onto the aromatic ring or side chain. The synthesis of such analogues allows for a deeper understanding of how the spatial arrangement and electronic properties of the molecule influence its behavior.

Furthermore, the introduction of other functional groups, such as those found in chalcones, indoles, and quinolines, has been explored to create hybrid molecules with potentially enhanced properties. nih.gov For example, phenoxyacetic acid derivatives have been condensed with ketones to form chalcones, which are then further reacted to create more complex heterocyclic systems. nih.govsigmaaldrich.com

Polybrominated Diphenyl Ether (PBDE) Analogues and Their Synthetic Connection

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that share structural similarities with brominated phenoxyacetic acids, specifically the presence of a brominated phenyl ring connected to an oxygen atom. wikipedia.org There are 209 possible PBDE congeners, distinguished by the number and position of bromine atoms. wikipedia.orgmdpi.com While commercially used as flame retardants, naturally occurring PBDEs have also been isolated from marine sources. mdpi.com

Derivatization Strategies for Aryl Bromides

The synthesis of PBDE analogues often involves the derivatization of aryl bromides. One common strategy is the Ullmann condensation, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. This method is a key pathway for forming the diphenyl ether backbone of PBDEs.

Another approach involves the electrophilic bromination of diphenyl ether or its derivatives. researchgate.net However, controlling the regioselectivity of this reaction to obtain specific congeners can be challenging, often leading to a mixture of products. researchgate.net Therefore, more targeted synthetic routes are often preferred for producing specific PBDE isomers for research purposes.

The synthesis of nona-brominated diphenyl ethers (nona-BDEs), for example, has been achieved in a one-step procedure from decabromodiphenyl ether. dioxin20xx.org This highlights the ongoing efforts to develop efficient synthetic methods for highly brominated PBDEs.

Structure-Synthesis Relationships in Brominated Aromatic Systems

The synthesis of specific brominated aromatic compounds is intrinsically linked to the directing effects of the substituents already present on the aromatic ring. nih.govacs.org In electrophilic aromatic substitution reactions, such as bromination, the position of the incoming bromine atom is dictated by the activating or deactivating nature of the existing groups. masterorganicchemistry.com

For instance, hydroxyl and ether groups are ortho-, para-directing activators, while carbonyl and nitro groups are meta-directing deactivators. masterorganicchemistry.com Understanding these structure-reactivity relationships is crucial for designing synthetic routes to specific isomers of brominated phenoxyacetic acids and PBDEs. nih.govacs.org

Theoretical calculations and experimental studies are often employed to predict and rationalize the outcomes of these reactions. nih.govacs.org By carefully choosing the starting materials and reaction conditions, chemists can control the substitution pattern and achieve the desired product with high selectivity. researchgate.netresearchgate.net

Analytical and Spectroscopic Characterization of 2,4 Dibromophenoxy Acetyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For (2,4-Dibromophenoxy)acetyl chloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetyl group. The aromatic region would display a complex splitting pattern due to the three protons on the dibrominated phenyl ring. The proton on the carbon between the two bromine atoms would have a different chemical shift than the other two aromatic protons. The methylene protons (-CH₂-) adjacent to the carbonyl group would typically appear as a singlet, with a chemical shift influenced by the electronegative oxygen and carbonyl group.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. For this compound, separate peaks would be observed for the carbonyl carbon, the methylene carbon, the four distinct aromatic carbons of the dibromophenoxy group (two substituted with bromine, one with the ether linkage, and three with hydrogen), and the carbon of the acetyl chloride group. The chemical shifts of the aromatic carbons are significantly influenced by the attached bromine and oxygen atoms. For instance, in 1-bromo-2-chloroethane, the carbon atom attached to the more electronegative chlorine atom exhibits a greater chemical shift. docbrown.info Similarly, the carbons bonded to bromine in the subject compound would show characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and substituted aromatic systems.

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic-H | ¹H | 7.0 - 8.0 | Complex multiplet patterns due to spin-spin coupling. |

| -CH₂- | ¹H | 4.5 - 5.0 | Singlet, shifted downfield by adjacent ether oxygen and carbonyl group. |

| C=O | ¹³C | 168 - 175 | Typical range for an acyl chloride carbonyl carbon. |

| -CH₂- | ¹³C | 65 - 75 | Shifted downfield by electronegative atoms. |

| Aromatic C-Br | ¹³C | 110 - 120 | Carbons directly attached to bromine. |

| Aromatic C-O | ¹³C | 150 - 160 | Carbon attached to the phenoxy oxygen. |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns.

For this compound (C₈H₅Br₂ClO₂), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. chembk.com A distinctive isotopic pattern would be observed due to the presence of two bromine atoms (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%) and one chlorine atom (³⁵Cl, ~75.8% and ³⁷Cl, ~24.2%). This would result in a characteristic cluster of peaks for the molecular ion, confirming the presence and number of halogen atoms.

Electron ionization (EI) would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom to form an acylium ion, which is often a prominent peak in the spectrum. Further fragmentation could involve the loss of the carbonyl group (as CO).

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Notes |

|---|---|---|

| [M]⁺ | [C₈H₅Br₂ClO₂]⁺ | Molecular ion. Exhibits a characteristic isotopic pattern for 2Br and 1Cl. |

| [M-Cl]⁺ | [C₈H₅Br₂O₂]⁺ | Loss of the chlorine atom to form an acylium ion. |

| [M-COCl]⁺ | [C₇H₅Br₂O]⁺ | Loss of the chloro-carbonyl group. This would be the dibromophenoxy radical cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the presence of specific functional groups. libretexts.org

The IR spectrum of this compound would show several characteristic absorption bands. The most prominent would be the strong C=O stretching vibration of the acyl chloride functional group, which typically appears at a high frequency. rsc.orgresearchgate.net Other key absorptions would include those for the aromatic C=C bonds, the C-O ether linkage, and the C-Br bonds.

Table 3: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on data for similar compounds like acetyl chloride and halogenated aromatics.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1770 - 1820 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Aryl Ether) | Stretch | 1200 - 1270 | Strong |

| =C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for isolating desired products. Due to the high reactivity of acyl chlorides, direct analysis by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be challenging and may lead to inaccurate results. google.com

Therefore, derivatization is a common strategy employed for the analysis of acyl chlorides. google.com The reactive acyl chloride is converted into a more stable derivative, such as an ester or an amide, which can then be readily analyzed by HPLC with a standard detector like a Diode Array Detector (DAD). For instance, reacting the acyl chloride with an agent like 2-nitrophenylhydrazine (B1229437) produces a derivative with strong UV absorption, enhancing the specificity and sensitivity of the HPLC method. google.com This approach allows for accurate quantification and purity assessment by separating the derivative from any unreacted starting materials, by-products, or the corresponding carboxylic acid impurity.

Computational and Theoretical Studies in Support of 2,4 Dibromophenoxy Acetyl Chloride Chemistry

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (2,4-Dibromophenoxy)acetyl chloride, these calculations can predict key structural parameters and electronic properties, which are fundamental to understanding its stability and reactivity.

The optimized molecular geometry would reveal bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenoxy ring and the orientation of the acetyl chloride moiety relative to it are critical determinants of the molecule's conformational preferences and steric hindrance. The presence of two bulky bromine atoms on the phenyl ring is expected to influence the electronic environment and potentially distort the ring from perfect planarity.

Electronic structure analysis provides insights into the charge distribution and orbital interactions. The calculated electrostatic potential surface would highlight the electrophilic nature of the carbonyl carbon in the acetyl chloride group, a key factor in its susceptibility to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.19 |

| C-Cl Bond Length (Å) | 1.82 |

| O-C(sp²) Bond Length (Å) | 1.37 |

| C-Br Bond Lengths (Å) | 1.90, 1.91 |

| C-O-C Bond Angle (°) | 118.5 |

| O=C-Cl Bond Angle (°) | 121.0 |

Note: The values in this table are hypothetical and represent typical data obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual experimental or higher-level computational values may differ.*

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For reactions involving this compound, such as its conversion to esters, amides, or other derivatives, computational studies can identify transition states, intermediates, and the associated activation energies. researchgate.net

For example, in the reaction with an alcohol to form an ester, a stepwise mechanism involving a tetrahedral intermediate is generally expected. Computational modeling can confirm the existence of this intermediate and calculate the energy barriers for its formation and breakdown. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. The influence of the dibromo-substituents on the stability of the tetrahedral intermediate and the transition states can be quantified, providing a rationale for observed reaction rates.

Kinetic models can be developed based on the computed thermochemical data, allowing for the prediction of reaction outcomes under various conditions. researchgate.net These models can be particularly useful in understanding competing reaction pathways.

Predictive Modeling for Reactivity and Selectivity in Derivatization

Predictive modeling aims to forecast the reactivity and selectivity of a compound in various chemical transformations. For this compound, this involves developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models correlate computed molecular descriptors with experimentally observed reactivity.

By calculating a range of descriptors for this compound and its potential reaction partners (e.g., various nucleophiles), it is possible to predict the likelihood and outcome of a reaction. For instance, the electrophilicity index of the carbonyl carbon can be correlated with the rate of nucleophilic acyl substitution. Steric descriptors can be used to predict regioselectivity in reactions with complex nucleophiles.

These predictive models are especially valuable in the early stages of drug discovery or materials science, where they can be used to screen virtual libraries of potential derivatives for desired properties, thereby prioritizing synthetic efforts. nih.gov

Table 2: Calculated Molecular Descriptors for Predictive Reactivity Modeling of this compound

| Descriptor | Calculated Value | Significance |

| Electrophilicity Index (ω) | 3.5 eV | Predicts susceptibility to nucleophilic attack |

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| Dipole Moment | 3.1 D | Influences solubility and intermolecular interactions |

Note: These values are illustrative and would be derived from quantum chemical calculations. Their correlation with experimental reactivity would require the development of a specific QSAR/QSPR model.

Computational Approaches to Structure-Property Relationships of Derivatives

Once derivatives of this compound are synthesized, computational methods can be employed to establish relationships between their molecular structure and their macroscopic properties. This is crucial for designing new molecules with tailored functionalities.

For instance, if a series of esters derived from this compound are synthesized for potential application as herbicides, computational modeling can be used to predict their binding affinity to a target protein. By docking the calculated three-dimensional structures of the derivatives into the active site of the protein, a binding score can be obtained. This score, along with other calculated properties like lipophilicity and electronic characteristics, can be used to build a model that predicts the herbicidal activity of new, unsynthesized derivatives.

Similarly, for derivatives intended for use in materials science, properties such as thermal stability, electronic conductivity, and optical properties can be predicted through computational simulations. These predictions can guide the design of new materials with enhanced performance characteristics.

Future Prospects and Advanced Research Avenues in 2,4 Dibromophenoxy Acetyl Chloride Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of acyl chlorides, including (2,4-Dibromophenoxy)acetyl chloride, often relies on reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃). chemguide.co.uklibretexts.orgorganicchemistrytutor.com These methods, while effective, present significant environmental and safety challenges due to the generation of corrosive gaseous byproducts (such as SO₂ and HCl) and the use of hazardous reagents. chemguide.co.uklibretexts.org The future of acyl chloride synthesis is geared towards greener and more efficient alternatives that minimize waste and enhance safety.

Key areas of development include:

Catalytic Approaches: Research is moving towards catalytic methods that avoid the use of stoichiometric amounts of harsh chlorinating agents. For instance, the use of immobilized catalysts could allow for easier separation and recycling, reducing waste and cost, making the process more suitable for industrial production. google.com

Novel Reagent Systems: The development of milder and more selective chlorinating agents is a significant area of interest. For example, systems using 3,3-dichlorocyclopropenes activated by a tertiary amine base have been shown to convert carboxylic acids to acid chlorides under gentle conditions, even for sensitive substrates.

Photocatalysis: Visible-light photocatalysis represents a cutting-edge approach. A method using Ru(bpy)₃Cl₂ as a photocatalyst to convert a mixture of an aldehyde, tert-butyl hydrogen peroxide, and N-chlorosuccinimide into an acid chloride highlights a potential pathway that operates under mild conditions.

These modern methodologies aim to improve the sustainability profile of acyl chloride synthesis by reducing energy consumption, minimizing hazardous waste, and utilizing renewable resources.

| Methodology | Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional Methods | SOCl₂, PCl₅, PCl₃ | High reactivity, well-established | Harsh conditions, corrosive byproducts (HCl, SO₂), high E-factor (waste) |

| Catalytic Methods | Immobilized catalysts, acid catalysts | Catalyst reusability, reduced waste, milder conditions | Catalyst development and optimization required |

| Novel Reagent Systems | 3,3-Dichlorocyclopropenes/amine base | Mild conditions, suitable for sensitive substrates | Reagent availability and cost |

| Visible-Light Photocatalysis | Ru(bpy)₃Cl₂ photocatalyst, N-chlorosuccinimide | Uses visible light, very mild conditions | Requires specialized equipment, catalyst cost |

Exploration of Novel Reaction Partners and Catalytic Systems for Unique Transformations

This compound is a highly reactive electrophile, making it a valuable building block in organic synthesis. Its primary reactivity involves nucleophilic acyl substitution. While classical reactions with simple nucleophiles like amines (forming amides) and carboxylic acids (forming anhydrides) are well-established, future research is focused on expanding its reaction scope through novel partnerships and catalytic systems. organicchemistrytutor.com

Promising research directions include:

Cross-Coupling Reactions: The development of catalytic systems that enable cross-coupling reactions directly with the acyl chloride moiety would be a significant advancement. This could involve transition-metal catalysts (e.g., palladium, nickel, or copper) to couple the acyl group with organometallic reagents, providing direct access to ketones and other complex carbonyl compounds.

Catalytic Friedel-Crafts Acylation: Traditional Friedel-Crafts acylation requires stoichiometric amounts of Lewis acid catalysts like aluminum chloride, leading to significant waste. researchgate.net Research into heterogeneous or reusable solid acid catalysts (such as zeolites, montmorillonite clay, or ion-exchange resins) for the acylation of aromatic compounds with this compound could lead to greener and more efficient processes. researchgate.net

Reactions with Unconventional Nucleophiles: Exploring reactions with less common nucleophiles, such as organosilicon or organoboron compounds, under catalytic conditions could unlock new synthetic pathways. These transformations could lead to the formation of unique chemical structures that are otherwise difficult to access.

| Reaction Partner | Catalytic System | Resulting Transformation/Product | Significance |

|---|---|---|---|

| Organometallic Reagents (e.g., organozinc, organotin) | Palladium or Nickel complexes | Ketone Synthesis (Cross-Coupling) | Direct C-C bond formation, avoids multi-step synthesis |

| Aromatic/Heteroaromatic Compounds | Solid Acid Catalysts (e.g., Zeolites, Amberlyst-36) | Friedel-Crafts Acylation | Green alternative to traditional Lewis acids, catalyst is reusable researchgate.net |

| Alkenes/Alkynes | Transition Metal Catalysts (e.g., Rhodium, Ruthenium) | Acyl-hydro-alkenylation/alkynylation | Atom-economical addition reactions for complex molecule synthesis |

| Organoboron Reagents (e.g., boronic acids) | Palladium complexes | Suzuki-Miyaura type acylation | Formation of diaryl or aryl-alkyl ketones under mild conditions |

Application as a Precursor for Advanced Materials or Specialized Chemical Probes

The unique structure of this compound, featuring a reactive acyl chloride handle and a functionalizable dibrominated aromatic ring, makes it an attractive precursor for advanced materials and specialized chemical tools.

Advanced Polymers: The molecule can serve as a monomer in polymerization reactions. The acyl chloride group can react with diols or diamines to form polyesters or polyamides. The presence of two bromine atoms on the phenyl ring can impart specific properties to the resulting polymer, such as flame retardancy, increased refractive index, or higher density. These polymers could find applications in specialty plastics, optical materials, or fire-resistant textiles.

Functional Materials: The bromine atoms can be substituted via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to attach other functional groups. This allows for the synthesis of complex molecules with tailored electronic or photophysical properties. For example, after reacting the acyl chloride group, the dibromo-scaffold could be functionalized to create materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Probes: The acyl chloride group is an effective electrophile for covalently modifying biomolecules, such as proteins. It can react with nucleophilic residues like lysine or serine. This allows the (2,4-Dibromophenoxy) moiety to be used as a chemical probe or tag. The bromine atoms can serve as heavy atoms to aid in X-ray crystallographic structure determination of proteins or as handles for the subsequent attachment of fluorescent dyes or other reporter groups.

| Application Area | Role of this compound | Potential End-Product/Use |

|---|---|---|

| Polymer Chemistry | Monomer for polycondensation | Flame-retardant polyesters and polyamides |

| Materials Science | Building block for functional molecules via cross-coupling | Organic electronic materials (OLEDs, OPVs), high refractive index materials |

| Bioconjugation/Chemical Biology | Covalent labeling agent for biomolecules | Chemical probes for protein structure analysis, affinity-based probes |

| Agrochemical Synthesis | Intermediate for complex herbicide analogs | Development of new pesticides with potentially different activity spectra |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis and reactions of highly reactive compounds like acyl chlorides are well-suited for modern technologies like flow chemistry and automated synthesis. These paradigms offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processing.

Enhanced Safety and Control: Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. mdpi.com This small reaction volume significantly enhances safety when dealing with hazardous reagents or exothermic reactions. The superior heat and mass transfer in flow reactors allows for precise control over reaction conditions, minimizing the formation of byproducts and improving yield.

Automation and High-Throughput Experimentation: Automated synthesis platforms can precisely control the addition of reagents, temperature, and reaction time, leading to high reproducibility. When combined with flow chemistry, automation can be used to rapidly screen a wide range of reaction conditions or reaction partners for this compound, accelerating the discovery of new transformations and applications. For instance, an automated system could systematically explore different catalysts and nucleophiles for novel reactions, generating large datasets for optimization.

The application of these technologies can transform the synthesis and utilization of this compound, making processes safer, greener, and more economically viable.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway | Inherently safer due to small reaction volumes and superior temperature control |

| Process Control | Difficult to control temperature and mixing gradients in large vessels | Precise control over temperature, pressure, mixing, and residence time |

| Scalability | "Scaling-up" can be complex and may require re-optimization | "Scaling-out" by running multiple reactors in parallel or for longer durations is straightforward |

| Efficiency (Spacetime Yield) | Generally lower | Significantly higher due to enhanced reaction rates and continuous operation mdpi.com |

| Reproducibility | Can vary between batches | High reproducibility due to precise and automated control |

Q & A

Q. What are the standard protocols for synthesizing (2,4-dibromophenoxy)acetyl chloride, and how can purity be optimized?

Methodological Answer:

- Synthesis Procedure : React 2,4-dibromophenoxyacetic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (4–6 hours). Use a catalytic amount of dimethylformamide (DMF) to accelerate the reaction .

- Purification : After reflux, remove excess SOCl₂ and solvent under reduced pressure. Recrystallize the crude product from dry hexane or perform vacuum distillation (if stable) to isolate the acyl chloride. Monitor purity via TLC (silica gel, eluent: hexane/ethyl acetate 9:1) and confirm by FTIR (C=O stretch at ~1800 cm⁻¹; absence of -OH peaks) .

- Common Contaminants : Residual starting acid or solvent. Use anhydrous conditions to avoid hydrolysis to the carboxylic acid .

Q. How does the hydrolysis of this compound proceed, and what pH changes occur?

Methodological Answer:

- Mechanism : Hydrolysis occurs rapidly in water, producing (2,4-dibromophenoxy)acetic acid and HCl. The reaction is exothermic and follows nucleophilic acyl substitution .

- pH Analysis : For 0.1 M solutions, theoretical pH ≈ 1 due to HCl (strong acid) and weak acetic acid derivative. Measure experimentally using a calibrated pH meter immediately after hydrolysis to avoid volatility losses .

- Kinetics : Monitor reaction progress via conductivity measurements or titration with NaOH to quantify HCl generation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes), chemical-resistant suits, and full-face respirators with AXBEK cartridges .

- Ventilation : Use fume hoods with ≥100 fpm airflow. Avoid water contact to prevent violent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Collect residues in sealed containers for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with nitrogen-containing heterocycles?

Methodological Answer:

- Solvent Selection : Use dry THF or acetonitrile to minimize side reactions. Avoid protic solvents (e.g., alcohols) that may hydrolyze the acyl chloride .

- Catalysts : Employ triethylamine or DMAP to deprotonate amines and enhance nucleophilicity. Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) to maximize yield .

- Temperature Control : Conduct reactions at 0–5°C to suppress thermal degradation, then warm to room temperature gradually .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : For crystalline derivatives, collect diffraction data to confirm bond lengths/angles (e.g., dihedral angles between aromatic rings) .

- Multinuclear NMR : Use ¹³C NMR to distinguish carbonyl carbons (δ ~170 ppm) and ²H NMR for kinetic studies of deuterated analogs .

- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (Br isotopes at m/z 79/81) and fragmentation pathways .

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles (e.g., anilines). Compare rate constants with non-halogenated analogs via kinetic assays .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the carbonyl group and predict regioselectivity .

Q. How can contradictory data on the stability of this compound in polar aprotic solvents be resolved?

Methodological Answer:

- Stability Studies : Use NMR to track decomposition in DMSO-d₆ or DMF-d₧ over 24 hours. Compare with non-polar solvents (e.g., CCl₄) as controls .

- Degradation Pathways : Identify byproducts (e.g., carboxylic acids via hydrolysis) via LC-MS. Adjust storage conditions (dry argon atmosphere, −20°C) to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.